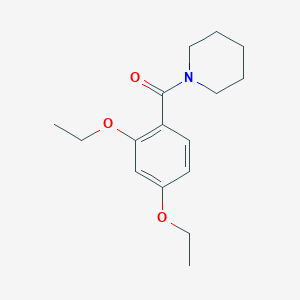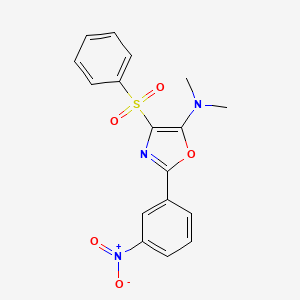
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide
Vue d'ensemble
Description
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPPEA is a derivative of the phenethylamine class of compounds and has been found to exhibit interesting biological properties.
Applications De Recherche Scientifique
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to exhibit interesting biological properties and has potential applications in various fields. One of the primary areas of research for 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is its potential as a therapeutic agent. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been shown to have neuroprotective effects and has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that plays a crucial role in the growth, survival, and differentiation of neurons. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has also been found to have antidepressant-like effects in animal models.
Another area of research for 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is its potential as a tool for studying the structure and function of the brain. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to bind to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and learning. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to modulate the activity of the sigma-1 receptor, which could provide insights into the role of this protein in the brain.
Mécanisme D'action
The exact mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been proposed that 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide exerts its effects by modulating the activity of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and learning. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to bind to the sigma-1 receptor and modulate its activity, which could explain its neuroprotective and antidepressant-like effects.
Biochemical and Physiological Effects:
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which is a protein that plays a crucial role in the growth, survival, and differentiation of neurons. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has also been found to have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide in lab experiments is its potential as a tool for studying the structure and function of the brain. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to bind to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and learning. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to modulate the activity of the sigma-1 receptor, which could provide insights into the role of this protein in the brain.
One of the limitations of using 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide in lab experiments is its low yield. The synthesis method of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide yields around 50%, which could limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide. One area of research is to further investigate its potential as a therapeutic agent. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to have neuroprotective and antidepressant-like effects, and further research could provide insights into its potential as a treatment for various neurological disorders.
Another area of research is to further investigate the mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide. While it has been proposed that 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide exerts its effects by modulating the activity of the sigma-1 receptor, further research is needed to fully understand its mechanism of action.
Conclusion:
In conclusion, 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to exhibit interesting biological properties and has potential applications as a therapeutic agent and as a tool for studying the structure and function of the brain. Further research is needed to fully understand the mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide and its potential applications in various fields.
Propriétés
IUPAC Name |
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-13-24-18-10-9-17(14-19(18)23-2)15-20(22)21-12-11-16-7-5-4-6-8-16/h4-10,14H,3,11-13,15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWCITFPNNPQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196633 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-morpholinyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4756833.png)
![N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4756838.png)
![4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4756851.png)
![N-cyclopropyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4756854.png)
![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4756856.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4756861.png)
![5,7-dimethyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4756868.png)


![6-({[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4756899.png)


![3-butyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4756930.png)
![4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B4756932.png)